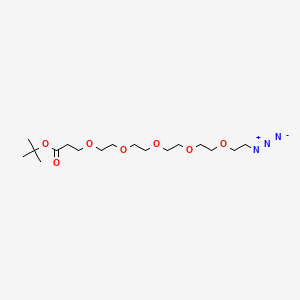

Azide-PEG5-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXALMUKZGZJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azide-PEG5-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG5-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides researchers with a versatile tool for the covalent linkage of biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the orthogonal reactive groups—the azide and the protected amine—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols.

Structure and Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses a well-defined chemical structure that dictates its reactivity and utility.

Chemical Structure:

The molecule consists of three key components:

-

Azide group (-N3): This functional group is highly reactive towards alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]

-

Pentaethylene glycol spacer (-(CH2CH2O)5-): This hydrophilic PEG linker increases the overall water solubility of the molecule and any conjugate it is a part of.[2][3][4][5] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[4]

-

Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3] It is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.[2][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 911209-07-9 | [6][7] |

| Molecular Formula | C17H34N4O7 | [6][7] |

| Molecular Weight | 406.48 g/mol | [6] |

| Appearance | Viscous liquid | [7] |

| Purity | Typically >95% | [4][6] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [3][8] |

| Storage Conditions | Store at -20°C, protected from light | [4][8] |

Applications in Research and Drug Development

The unique heterobifunctional nature of this compound makes it a valuable reagent in a multitude of applications, most notably in the construction of complex biomolecular architectures.

Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound is an ideal linker for this purpose due to its orthogonal reactive ends. A common strategy involves a two-step conjugation process:

-

The azide group is reacted with an alkyne-containing molecule via click chemistry.

-

The Boc protecting group is removed to expose the amine, which is then reacted with a second molecule, for example, one containing an activated carboxylic acid (e.g., NHS ester).

This sequential approach allows for the precise and controlled assembly of conjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins.[3]

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. This compound and similar PEG-containing linkers are frequently used in PROTAC synthesis to optimize solubility, cell permeability, and the spatial orientation of the ternary complex.[9][10][]

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

-

This compound

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

Copper(II) sulfate (CuSO4) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

DMSO or DMF

-

Desalting column (e.g., PD-10)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein.

-

Prepare a premixed solution of CuSO4 and THPTA by adding 1 µL of 100 mM CuSO4 to 2 µL of 200 mM THPTA. Add this mixture to the reaction to a final concentration of 1 mM CuSO4 and 2 mM THPTA.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.[12]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[12]

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

-

Verification:

-

Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or Western blot if the conjugated molecule has a detectable tag.[12]

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an equal volume of a solution of 50% TFA in DCM.[4]

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

-

-

Purification (if necessary):

-

The crude product can be purified by column chromatography on silica gel if required.

-

Protocol 3: Amide Bond Formation

This protocol describes the conjugation of the deprotected amine-PEG5-azide conjugate to a molecule containing a carboxylic acid.

Materials:

-

Amine-containing conjugate from Protocol 2

-

Carboxylic acid-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add a solution of the amine-containing conjugate (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final conjugate by preparative HPLC or column chromatography.

-

Visualizations

Experimental Workflow for Sequential Bioconjugation

The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using this compound as a linker.

References

- 1. benchchem.com [benchchem.com]

- 2. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]

- 3. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 4. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chemimpex.com [chemimpex.com]

- 8. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Azide-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Azide-PEG5-Boc (N-Boc-15-azido-4,7,10,13-tetraoxapentadecan-1-amine). This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a Boc-protected amine and a terminal azide group. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it a critical component in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄N₄O₇ | [1][2] |

| Molecular Weight | 406.47 g/mol | [1][2] |

| Exact Mass | 406.2427 g/mol | [1] |

| Appearance | Viscous liquid | [2] |

| Purity | ≥ 97% | [2] |

| Storage Conditions | -20°C, protected from light | [3] |

| Solubility | Soluble in DMSO, water, DCM, DMF | [3] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with a commercially available amino-PEG alcohol. The general synthetic strategy involves the protection of the amine functionality, activation of the terminal hydroxyl group, and subsequent conversion to an azide.

Step 1: Boc Protection of Amino-PEG5-alcohol

The initial step involves the protection of the primary amine of Amino-PEG5-alcohol using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reaction in subsequent steps. This reaction is typically carried out under basic conditions.

Experimental Protocol:

-

Dissolve Amino-PEG5-alcohol in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution. Typically, 1.5 to 2 equivalents of the base are used.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, if an organic solvent was used, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-PEG5-alcohol.

Step 2: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of N-Boc-PEG5-alcohol is a poor leaving group and must be activated for nucleophilic substitution. This is commonly achieved by converting it into a mesylate (-OMs) or tosylate (-OTs) ester.

Experimental Protocol (Mesylation):

-

Dry the N-Boc-PEG5-alcohol by azeotropic distillation with toluene or by drying under high vacuum.

-

Dissolve the dried N-Boc-PEG5-alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with cold water, dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG5-mesylate.

Step 3: Azide Formation

The final step is the nucleophilic substitution of the mesylate or tosylate group with an azide ion. This reaction is typically performed using sodium azide in a polar aprotic solvent.

Experimental Protocol:

-

Dissolve the N-Boc-PEG5-mesylate in a suitable solvent such as dimethylformamide (DMF) or ethanol.[4]

-

Add sodium azide (NaN₃) (1.5 to 3 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[4]

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess sodium azide and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A combination of extraction and column chromatography is typically employed.

Work-up and Extraction

Liquid-liquid extraction is an effective first step in purification. The crude product is dissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with water and brine. This process removes water-soluble impurities such as salts and residual polar solvents.

Column Chromatography

For higher purity, column chromatography is the preferred method. Due to the polar nature of PEG compounds, a polar stationary phase like silica gel is commonly used.

General Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform is often effective. For instance, a gradient of 1-10% methanol in DCM can be used. The polarity of the eluent is gradually increased to elute the product while separating it from less polar impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a viscous liquid.

It has been noted that purifying PEG-containing compounds on silica can be challenging due to streaking on TLC and broad elution from the column.[5] Using solvent systems like chloroform/methanol with small amounts of additives (e.g., 1% aqueous ammonia for basic compounds) can sometimes improve separation.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the PEG backbone (a complex multiplet around 3.6 ppm), the methylene protons adjacent to the azide and the Boc-protected amine, and the nine protons of the tert-butyl group (a singlet around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons in the PEG backbone (typically in the range of 60-70 ppm), the carbon adjacent to the azide group (around 50 ppm), and the carbons of the Boc protecting group. The carbonyl carbon of the Boc group will appear further downfield.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected mass-to-charge ratio ([M+H]⁺) for this compound is approximately 407.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the presence of the azide functional group, which exhibits a characteristic strong, sharp absorption band in the region of 2100-2120 cm⁻¹.[1]

Conclusion

The synthesis and purification of this compound require a systematic, multi-step approach involving well-established organic chemistry reactions. Careful execution of each step, coupled with rigorous purification and characterization, is essential to obtain a high-purity product suitable for demanding applications in drug development and biomedical research. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and purify this important heterobifunctional linker.

References

- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism and Application of Azide-PEG5-Boc in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG5-Boc, a heterobifunctional linker widely utilized in click chemistry for bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action of its constituent parts, provide quantitative data on relevant reactions, detail experimental protocols, and present visual workflows to illustrate its practical applications.

Core Concepts: Deconstructing this compound

This compound is a molecule composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Each of these plays a distinct and crucial role in its application.

-

The Azide Group (N₃): The "Clickable" Handle The terminal azide group is the reactive handle for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The azide group participates in highly specific and efficient cycloaddition reactions with alkynes.

-

The PEG5 Spacer: The Solubility and Spacing Enhancer The five-unit polyethylene glycol (PEG) chain is a hydrophilic and flexible spacer. Its primary functions are to enhance the aqueous solubility of the molecule and the resulting conjugate, reduce non-specific binding, and provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

-

The Boc-Protected Amine: The Latent Reactive Site The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a second, orthogonal conjugation step after the initial click chemistry reaction.

Mechanism of Action in Click Chemistry

The azide group of this compound can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

CuAAC Reaction Mechanism

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.

The mechanism is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form a stable triazole linkage.

SPAAC Reaction Mechanism

Quantitative Data

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield |

| CuAAC | Terminal Alkyne | 1 - 100 | 1 - 4 hours | > 90% |

| SPAAC | DBCO | ~0.1 | 1 - 12 hours | > 85% |

| SPAAC | BCN | ~0.01 - 0.1 | 4 - 24 hours | > 80% |

Note: Reaction times and yields are approximate and can vary significantly based on reactant concentrations, solvent, temperature, and the specific molecules being conjugated.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Prepare stock solutions of all reagents. For example: 10 mM this compound in DMSO, 10 mM alkyne-containing molecule in DMSO, 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA or TBTA in DMSO/water.

-

In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in buffer.

-

Add this compound to the reaction mixture (typically 1.1 to 2 equivalents relative to the alkyne).

-

Add the copper ligand (e.g., THPTA) to the reaction mixture (typically 5 equivalents relative to CuSO₄).

-

Add CuSO₄ to the reaction mixture (typically 0.1 to 0.5 equivalents relative to the alkyne).

-

Initiate the reaction by adding sodium ascorbate (typically 1 to 5 equivalents relative to CuSO₄).

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Monitor the reaction progress by LC-MS or another suitable analytical technique.

-

Upon completion, the product can be purified by methods such as HPLC or size-exclusion chromatography.

General Protocol for SPAAC Reaction

This protocol provides a general method for the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to this compound.

Materials:

-

This compound

-

DBCO- or BCN-functionalized molecule of interest

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Prepare stock solutions of the reactants in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.

-

Add the this compound stock solution to the reaction mixture (typically 1.1 to 1.5 equivalents).

-

Incubate the reaction at room temperature or 37°C for 1-24 hours.

-

Monitor the reaction progress by LC-MS or another suitable technique.

-

Purify the conjugate using an appropriate method such as HPLC or dialysis.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Scavenger (optional, e.g., triisopropylsilane) to prevent side reactions

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid, a scavenger can be added.

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.

Application Workflow: Synthesis of a PROTAC

This compound is a valuable tool in the synthesis of PROTACs. The following workflow illustrates the general steps for constructing a PROTAC using this linker.

PROTAC Synthesis Workflow

This workflow demonstrates the sequential and orthogonal nature of the reactions enabled by this compound. The initial click reaction provides a stable linkage between the POI ligand and the PEG spacer, while the subsequent Boc deprotection and amide coupling allow for the efficient attachment of the E3 ligase ligand to complete the PROTAC synthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its trifunctional nature allows for the straightforward construction of complex biomolecules and therapeutics with enhanced properties. A thorough understanding of the mechanisms of click chemistry and Boc deprotection, as outlined in this guide, is essential for its successful application in the laboratory.

The Pivotal Role of the PEG5 Spacer in Azide-PEG5-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, precision and control at the molecular level are paramount. Heterobifunctional linkers are critical tools in this pursuit, enabling the covalent linkage of distinct molecular entities to create novel therapeutics and research agents. Among these, Azide-PEG5-Boc has emerged as a versatile and widely utilized reagent. This in-depth technical guide focuses on the core of this molecule: the pentaethylene glycol (PEG5) spacer. We will explore its fundamental role in influencing the physicochemical properties, reactivity, and overall performance of the conjugates it forms. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the PEG5 spacer contributes to the efficacy of bioconjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Multifaceted Role of the PEG5 Spacer

The polyethylene glycol (PEG) spacer is not merely a passive connector; it is an active modulator of a molecule's properties. The PEG5 spacer in this compound, composed of five repeating ethylene glycol units, imparts a unique and advantageous set of characteristics to the parent molecule and its subsequent conjugates.

Enhancing Solubility and Reducing Aggregation

A significant challenge in drug development is the poor aqueous solubility of many therapeutic agents and biomolecules. The hydrophilic nature of the PEG5 spacer, with its repeating ether oxygens, significantly enhances the water solubility of hydrophobic molecules to which it is attached.[1][2] This is crucial for improving formulation stability, bioavailability, and overall drug efficacy. By creating a hydration shell around the molecule, the PEG spacer also helps to prevent aggregation, a common issue that can lead to reduced activity and immunogenicity.[3]

Providing Flexibility and Optimizing Binding

The ethylene glycol units of the PEG5 spacer possess a high degree of conformational flexibility due to the free rotation around the C-O bonds.[4] This flexibility allows the conjugated molecules to maintain their native conformation and biological activity. When linking a targeting ligand to a payload, for instance, the PEG5 spacer provides sufficient distance and spatial freedom for the ligand to optimally interact with its receptor, minimizing steric hindrance that could otherwise impede binding.[5]

Modulating Pharmacokinetics and Reducing Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[6] The PEG5 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[2][7] Furthermore, the "stealth" properties conferred by the PEG spacer can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.[6][8]

Quantitative Impact of PEGylation

The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired properties for a specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key bioconjugate characteristics.

Table 1: Effect of PEGylation on Protein Stability

| Protein | PEG Modification | Change in Melting Temperature (Tm) | Change in Half-life (at 70°C) | Reference |

| WW domain of Pin1 | Single 4-unit PEG | + ~0.70 kcal/mol (increased stability) | - | [8] |

| Cytochrome c (cyt-c) | PEG4 | - | Increased from 4.00 h to 6.84 h | [1][7] |

| Cytochrome c (cyt-c) | PEG8 | - | Increased from 4.00 h to 9.05 h | [1][7] |

| T4 Lysozyme | 5 kDa linear PEG | + 5.8 °C | - | [9] |

| T4 Lysozyme | 5 kDa cyclic PEG | + 6.4 °C | - | [9] |

Table 2: Influence of PEG Spacer Length on Pharmacokinetics and Binding Affinity

| Molecule | PEG Spacer Length | Effect on Half-life | Effect on Binding Affinity (IC50) | Reference |

| Bombesin Analog | PEG2 | - | 3.1 ± 0.2 nM | [10] |

| Bombesin Analog | PEG3 | Lower liver uptake | 3.9 ± 0.3 nM | [10] |

| Bombesin Analog | PEG4 | - | 5.4 ± 0.4 nM | [10] |

| Bombesin Analog | PEG6 | - | 5.8 ± 0.3 nM | [10] |

| Affibody-MMAE Conjugate | No PEG | - | - | [11] |

| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold increase | 4.5-fold reduction in cytotoxicity | [11] |

| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold increase | 22-fold reduction in cytotoxicity | [11] |

| PSMA Inhibitor | No PEG | - | LogD7.4 = -2.64 ± 0.25 | [12] |

| PSMA Inhibitor | PEG4 | Reduced renal uptake by 40-fold | LogD7.4 = -4.23 ± 0.26 | [12] |

| PSMA Inhibitor | PEG8 | Reduced renal uptake by 20-fold | - | [12] |

Experimental Protocols

The this compound linker is a key component in multi-step bioconjugation strategies. Below are detailed methodologies for its use in two fundamental experimental procedures.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-functionalized molecule, such as this compound, to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (optional but recommended)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a 1-10 mM stock solution of the alkyne-functionalized molecule in the reaction buffer.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule solution with the reaction buffer to the desired final volume.

-

Add the this compound stock solution to the reaction mixture. A molar excess (typically 2-10 fold) of the azide linker is recommended.

-

(Optional) Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the copper catalyst.

-

-

Initiation of the Click Reaction:

-

Prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of CuSO₄ to ligand is common.

-

Add the premixed catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[13]

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to reduce Cu(II) to the active Cu(I) state.[13]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the resulting conjugate to remove unreacted reagents and byproducts using an appropriate method such as SEC, dialysis, or affinity chromatography.

-

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of this compound, enabling further conjugation reactions.

Materials:

-

Boc-protected Azide-PEG5 conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (TIS) or water, optional)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected Azide-PEG5 conjugate in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise to the cooled solution. The t-butyl cation generated can be trapped by adding a scavenger like TIS or a small amount of water to prevent side reactions.[14]

-

Stir the reaction mixture at 0°C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup:

-

Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the deprotected product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

-

-

Purification:

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final deprotected amine.

-

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex biological and chemical processes. The following diagrams illustrate key applications of this compound.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of action for a PROTAC molecule.

Conclusion

The PEG5 spacer in this compound is a critical determinant of the success of the resulting bioconjugates. Its ability to enhance solubility, provide flexibility, modulate pharmacokinetics, and reduce immunogenicity makes it an invaluable component in the design of advanced therapeutics and research tools. A thorough understanding of the role of the PEG5 spacer, supported by quantitative data and robust experimental protocols, empowers researchers to rationally design and synthesize next-generation bioconjugates with optimized properties for a wide range of applications in medicine and biotechnology. The continued exploration and application of well-defined linkers like this compound will undoubtedly fuel further innovation in the fields of drug delivery, diagnostics, and beyond.

References

- 1. nhsjs.com [nhsjs.com]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nhsjs.com [nhsjs.com]

- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Boc-Protection and Deprotection of Azide-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azide-PEG5-Boc, is a critical tool in modern bioconjugation and pharmaceutical sciences. Its unique structure, featuring a terminal azide for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, enables the controlled, stepwise assembly of complex molecules.[1][2] This guide provides an in-depth examination of the chemical mechanisms, quantitative data, and experimental protocols for the protection and deprotection of the amine functionality, which is central to the linker's utility in creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]

The Boc-Protection Mechanism: Securing the Amine

The primary function of the Boc group is to temporarily render the terminal amine of a molecule like Azide-PEG5-Amine inert. This protection is robust, withstanding basic and nucleophilic conditions, which allows for selective reactions at other sites, such as the azide group. The protection reaction is typically achieved by treating the primary amine with di-tert-butyl dicarbonate (Boc₂O).

The mechanism proceeds via a nucleophilic attack by the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc₂O molecule.[3][4] This forms a transient tetrahedral intermediate. The reaction can be performed with or without a base; if a base is used, it facilitates the deprotonation of the amine.[4] The intermediate then collapses, eliminating a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide is then protonated to form tert-butanol, yielding the stable Boc-protected amine.[4]

The Boc-Deprotection Mechanism: Unveiling the Amine

The key advantage of the Boc group is its facile removal under acidic conditions, a process known as deprotection or cleavage.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, typically used in a solvent like dichloromethane (DCM).[3][5][6]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA).[3][7] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation.[7][8] This cation can then either be trapped by a scavenger molecule or deprotonate to form isobutylene gas.[7][8] The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free primary amine as its corresponding ammonium salt (e.g., TFA salt).[3][7]

References

- 1. benchchem.com [benchchem.com]

- 2. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azide-PEG5-Boc

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Azide-PEG5-Boc in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this versatile linker, offering a foundation for its effective application in bioconjugation and pharmaceutical development.

Introduction

This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the realm of "click chemistry."[1] Its structure incorporates a terminal azide group for chemoselective ligation, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine, offering an orthogonal functional handle.[2][3] The aqueous solubility and stability of this reagent are paramount for its successful use in biological systems. This guide summarizes the available data, provides detailed experimental protocols for characterization, and visualizes key workflows.

Solubility in Aqueous Solutions

The polyethylene glycol (PEG) spacer is a key structural feature that imparts excellent aqueous solubility to this compound and related compounds.[4][5][6] The ether oxygens within the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.

While specific quantitative solubility limits for this compound are not extensively published, product literature for structurally analogous compounds, such as t-boc-N-amido-PEG5-Azide, indicates complete solubility in water.[7] Various suppliers of Azide-PEG5 derivatives consistently report solubility in water and other polar organic solvents like DMSO, DMF, and DCM.[8][9]

Table 1: Reported Solubility of this compound and Analogues

| Compound Name | Solvent | Reported Solubility | Source(s) |

| This compound Amine | Water, DMSO, DCM, DMF | Soluble | [8] |

| t-boc-N-amido-PEG5-Azide | Water, DMSO, Dichloromethane, Dimethylformamide | Complete Solubility | [7] |

| Azido-PEG5-acid | Water | Soluble | [9] |

| Azido-PEG5-azide | Aqueous | Soluble | [10] |

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other chemical agents. The azide functional group, while versatile, is an energetic moiety that requires careful handling.[11][12]

General principles for the stability of organic azides include:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally correlates with greater stability.[13][14]

-

The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to enhance stability.[11][14]

-

Environmental Factors: Exposure to heat, light, pressure, and shock can lead to the decomposition of organic azides.[11][12] It is recommended to store azide-containing compounds at low temperatures (e.g., -20°C) and protected from light.[7]

Table 2: General Stability Considerations for Organic Azides

| Factor | Impact on Stability | Recommendations | Source(s) |

| pH | Can influence the reactivity and degradation of the Boc protecting group and the azide. | Perform reactions in buffered solutions within a pH range suitable for the biomolecule of interest (typically pH 6.5-8.5). Avoid strongly acidic or basic conditions. | |

| Temperature | Elevated temperatures can increase the rate of decomposition. | Store stock solutions at -20°C. Perform reactions at ambient temperature or 4°C, depending on the protocol and stability of the biomolecule. | [7] |

| Light | Exposure to light can promote degradation. | Store in the dark or in amber vials. | [11] |

| Reducing Agents | Can reduce the azide group (e.g., TCEP). DTT is reported to be more compatible with azides. | Choose reducing agents compatible with azide chemistry. If a reducing agent is necessary, consider DTT over TCEP. | |

| Metals | Avoid contact with certain metals that can form explosive metal azides. | Use non-metal spatulas and equipment. | [12] |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plate (UV-transparent)

-

Plate reader with UV-Vis capabilities or a UV spectrophotometer

-

Nephelometer (optional, for turbidity measurement)

Procedure:

-

Prepare Stock Solution: Accurately weigh a sample of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.

-

Dispense into Microplate: Dispense a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate. Include wells with DMSO only as a blank.

-

Add Aqueous Buffer: To each well, add a larger volume (e.g., 198 µL) of the desired aqueous buffer and mix thoroughly. This will create a range of final concentrations of this compound in a solution with a low percentage of DMSO.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.

-

Measurement:

-

UV Absorbance: Measure the absorbance of each well at the wavelength of maximum absorbance for this compound.

-

Nephelometry (Optional): Measure the light scattering in each well to detect the presence of undissolved particles.

-

-

Data Analysis:

-

Plot the absorbance (or light scattering) versus the concentration of this compound.

-

The concentration at which a significant increase in absorbance or light scattering is observed, or where the absorbance deviates from linearity, is considered the kinetic solubility limit.[16]

-

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS at pH 5, 7.4, and 9)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Incubator or water bath

Procedure:

-

Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different aqueous buffers.

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain an initial chromatogram and peak area for the intact this compound.

-

Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each solution and analyze it by HPLC.

-

Data Analysis:

-

Monitor the peak area of the intact this compound over time for each condition.

-

Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

-

The rate of degradation can be determined by plotting the percentage of remaining compound versus time.

-

Visualization of Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates a typical workflow for a copper-catalyzed click chemistry reaction involving this compound.[17]

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

This diagram outlines the workflow for a copper-free click chemistry reaction, which is often preferred for applications in living systems.[18]

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical Relationship for Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of this compound.

Caption: Logical workflow for assessing the stability of this compound.

Conclusion

This compound exhibits favorable solubility in aqueous solutions, a critical attribute for its application in bioconjugation. While specific quantitative data on its stability and degradation kinetics are limited, this guide provides a framework based on the general principles of organic azide chemistry and outlines protocols for researchers to determine these parameters under their specific experimental conditions. The provided workflows for CuAAC and SPAAC offer a visual guide for the practical implementation of this versatile linker in creating well-defined bioconjugates for a wide range of applications in research and drug development.

References

- 1. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]

- 5. t-Boc-Aminooxy-PEG5-azide, 2250216-95-4 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 8. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 9. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]

- 10. Azido-PEG5-azide | BroadPharm [broadpharm.com]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. benchchem.com [benchchem.com]

- 14. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide on the Reactivity of Azide-PEG5-Boc with Alkyne-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Azide-PEG5-Boc with alkyne-containing molecules, a cornerstone of modern bioconjugation and drug development. The guide delves into the core chemical principles, offers detailed experimental protocols, presents quantitative data for reaction comparison, and visualizes key processes for enhanced understanding.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker molecule widely employed in "click chemistry," a term describing reactions that are rapid, efficient, and highly specific.[1][2] This linker features three key components:

-

Azide group (-N₃): This functional group serves as a reactant in cycloaddition reactions with alkynes.

-

Polyethylene Glycol (PEG5) spacer: A five-unit PEG chain enhances the hydrophilicity and solubility of the molecule and its conjugates, reduces steric hindrance, and provides flexibility.[2]

-

tert-Butoxycarbonyl (Boc) protecting group: This group masks a primary amine, allowing for chemoselective reactions at the azide terminus. The Boc group can be readily removed under mild acidic conditions to expose the amine for subsequent conjugation steps.[1]

The primary reactions involving this compound and alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Both reactions result in the formation of a stable triazole linkage.

Core Reaction Mechanisms

The CuAAC reaction is a highly efficient and regioselective process that exclusively forms 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and accelerate the reaction.[4]

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[3][5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the release of ring strain.[5]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a key consideration. While specific data for this compound is not extensively published, the following table provides typical second-order rate constants for these reaction types with similar PEGylated azides, which can be used for relative comparison.[6]

| Reaction Type | Azide Reactant | Alkyne Reactant | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| CuAAC | PEG-Azide | Terminal Alkyne | 1 - 100 | Rate is influenced by the choice of ligand and copper source. Generally faster than SPAAC.[6] |

| SPAAC | PEG-Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | Moderately reactive and relatively stable cyclooctyne.[6] |

| SPAAC | PEG-Azide | Dibenzocyclooctyne (DBCO) | 0.1 - 1.0 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[6] |

Experimental Protocols

The following are generalized protocols that can be adapted for the reaction of this compound with an alkyne-functionalized molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

This protocol is suitable for small molecule synthesis and bioconjugation in a controlled environment.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Solvent (e.g., DMF, tBuOH/H₂O (1:1), or other suitable mixtures)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and the alkyne-containing molecule in the chosen solvent.

-

Prepare a stock solution of CuSO₄·5H₂O in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMF/t-BuOH for TBTA).

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-containing molecule (1.0 equivalent).

-

Add the this compound (1.1 equivalents).

-

Add the solvent.

-

Add the ligand solution (0.05 equivalents).

-

Add the CuSO₄ solution (0.01-0.05 equivalents).

-

-

Initiation and Incubation:

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by High-Performance Liquid Chromatography (HPLC).

-

This protocol is ideal for applications where the presence of copper is undesirable, such as in live-cell labeling or in vivo studies.

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Solvent (e.g., PBS, DMF, DMSO, or a mixture)

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound and the strained alkyne-containing molecule in the chosen solvent.

-

-

Reaction Setup:

-

In a reaction vial, combine the solution of the strained alkyne-containing molecule (1.0 equivalent) with the solution of this compound (1.1-1.5 equivalents).

-

-

Incubation:

-

Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the cyclooctyne.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS or HPLC. The disappearance of the DBCO absorbance at approximately 310 nm can also be used to track the reaction.

-

Upon completion, the product can often be purified by HPLC to remove any unreacted starting materials.

-

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

-

Boc-protected triazole product

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected triazole product (1.0 equivalent) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Add TFA (10-20 equivalents) dropwise to the stirred solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude amine-functionalized triazole.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent deprotection of a conjugate using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides flexibility in experimental design, allowing for efficient conjugation under a variety of conditions. The integrated PEG spacer enhances the physicochemical properties of the resulting conjugates, while the Boc-protected amine allows for sequential and site-specific modifications. By understanding the underlying reaction mechanisms and following robust experimental protocols, scientists can effectively leverage the reactivity of this compound to construct complex and functional molecular architectures.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Mass Spectrometry Data for Azide-PEG5-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometry data for Azide-PEG5-Boc (tert-butyl (1-azido-3,6,9,12-tetraoxapentadecan-15-yl)carbamate). The information presented herein is essential for the characterization and quality control of this versatile heterobifunctional linker, which is widely utilized in bioconjugation, drug delivery, and proteomics.

Molecular Structure and Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances solubility and flexibility, while the orthogonal reactive groups allow for sequential conjugation chemistries.

-

Molecular Formula: C₁₇H₃₄N₄O₇

-

Molecular Weight: 406.48 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 - 5.5 | Broad Singlet | 1H | -NH- (Boc) |

| ~3.65 | Singlet | 16H | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.55 | Triplet | 2H | -CH₂-CH₂-NH-Boc |

| ~3.39 | Triplet | 2H | -CH₂-N₃ |

| ~3.20 | Quartet | 2H | -CH₂-NH-Boc |

| 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~70.0 | -CH₂-CH₂-NH-Boc |

| ~50.6 | -CH₂-N₃ |

| ~40.2 | -CH₂-NH-Boc |

| 28.4 | -C(CH₃)₃ (Boc) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Calculated Molecular Weight | 406.48 g/mol |

| Observed [M+H]⁺ (ESI-MS) | ~407.25 m/z |

| Observed [M+Na]⁺ (ESI-MS) | ~429.23 m/z |

| High-Resolution Mass (ESI-MS) [M+H]⁺ | Calculated: 407.2497; Observed: ~407.2500 |

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the [M+H]⁺ ion of this compound is expected to show characteristic losses of the Boc group (-100 Da) and sequential losses of the ethylene glycol units (-44 Da).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic and mass spectrometry data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation and Parameters (ESI-MS):

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy should be optimized to achieve desired fragmentation (typically 10-30 eV).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships between analytical techniques and compound properties.

A Technical Guide to Purity Specifications of Research-Grade Azide-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade Azide-PEG5-Boc. The information presented herein is essential for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker in applications such as bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Ensuring the high purity of this compound is critical for the reproducibility of experimental results and the safety and efficacy of therapeutic products.

Purity Specifications and Common Impurities

Research-grade this compound is typically supplied with a purity of ≥95%, with many suppliers offering higher purity grades of ≥97% or >98%.[1][2][3][4] The purity is a critical parameter as impurities can interfere with downstream applications. For instance, unreacted starting materials or byproducts from the synthesis can lead to undesired side reactions, reducing the efficiency of conjugation and complicating the purification of the final product.

Table 1: Purity Specifications and Potential Impurities

| Parameter | Specification | Potential Impurities | Potential Impact |

| Purity (by HPLC/NMR) | ≥95% (typical) | - Unreacted starting materials - PEG oligomers of varying lengths - Di-substituted PEG species - Residual solvents | - Inaccurate quantification - Side reactions - Difficulty in purification of final conjugate |

| Identity (by ¹H NMR & MS) | Conforms to structure | - Isomeric species | - Altered reactivity and spacing |

| Appearance | Colorless to pale yellow viscous liquid | - Colored impurities | - Indication of degradation or contaminants |

| Moisture Content | Low (typically specified on CoA) | - Water | - Hydrolysis of the Boc protecting group |

| Residual Solvents | Below ICH limits | - Synthesis/purification solvents (e.g., DCM, Ether) | - Cytotoxicity, interference with reactions |

| Process-Related Impurities | Not typically specified | - Ethylene oxide, 1,4-dioxane | - Potential carcinogenicity[5] |

| Degradation Products | Not typically specified | - Formaldehyde, formic acid[5] | - Reaction with amines, product instability |

Analytical Methodologies for Purity Assessment

A combination of analytical techniques is employed to ensure the purity and structural integrity of this compound. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of PEG derivatives.[5][][7][8] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from non-polar impurities. Due to the lack of a strong chromophore in the PEG backbone, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) are often used.[5][9]

This protocol is adapted from a method for a similar PEG derivative and is a good starting point for the analysis of this compound.[5]

-

Sample Preparation:

-

Dissolve the this compound sample in the initial mobile phase (e.g., high water content) to a concentration of 1-5 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the separation achieved.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

-

-

Detector Settings:

-

For ELSD:

-

Nebulizer Temperature: 30-50 °C.

-

Evaporator Temperature: 50-70 °C.

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

-

-

For CAD:

-

Evaporation Temperature: 35 °C.

-

Follow the manufacturer's recommendations for other settings.

-

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound.

-

Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying certain impurities.[10][11][12]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard ¹H NMR.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Data Analysis:

-

Expected Chemical Shifts (approximate):

-

~3.6 ppm: A complex multiplet corresponding to the methylene protons of the PEG backbone.

-

~3.4 ppm: A triplet corresponding to the methylene protons adjacent to the azide group (CH₂-N₃).

-

~3.2 ppm: A multiplet corresponding to the methylene protons adjacent to the Boc-protected amine.

-

~1.4 ppm: A singlet corresponding to the protons of the tert-butyl group of the Boc protecting group.

-

-

The integration of these signals should be consistent with the number of protons in the molecule. The absence of unexpected signals is an indicator of high purity.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.[13][14][15][16] Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometer and Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass data.

-

-

Data Analysis:

-

The expected monoisotopic mass of this compound (C₁₇H₃₄N₄O₇) is approximately 406.24 g/mol .

-

Look for the protonated molecular ion [M+H]⁺ at m/z ~407.25 and other adducts (e.g., [M+Na]⁺ at m/z ~429.23). High-resolution mass spectrometry can confirm the elemental composition.

-

Visualizing Workflows and Pathways

General Workflow for Purity Analysis of this compound

Caption: Workflow for the purity analysis of this compound.

Application in a PROTAC Signaling Pathway

This compound is a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group allows for "click" chemistry conjugation to a warhead that binds to a target protein, while the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase.

Caption: Role of an this compound linker in a PROTAC signaling pathway.

References

- 1. precisepeg.com [precisepeg.com]

- 2. chemimpex.com [chemimpex.com]